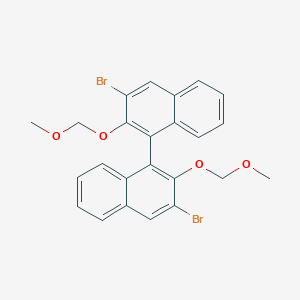

(R)-3,3'-Dibromo-bis(methoxymethoxyl)-1,1'-binaphtyl

Description

Properties

IUPAC Name |

3-bromo-1-[3-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Br2O4/c1-27-13-29-23-19(25)11-15-7-3-5-9-17(15)21(23)22-18-10-6-4-8-16(18)12-20(26)24(22)30-14-28-2/h3-12H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVXBVQRXNQXPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C2=CC=CC=C2C=C1Br)C3=C(C(=CC4=CC=CC=C43)Br)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3’-Dibromo-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl typically involves the bromination of ®-1,1’-binaphthyl-2,2’-diol followed by the protection of the hydroxyl groups with methoxymethyl chloride. The reaction conditions for bromination usually involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The protection step is carried out under basic conditions using a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-3,3’-Dibromo-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl undergoes various chemical reactions, including:

Oxidation: The methoxymethoxy groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.

Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.

Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides are used under various conditions depending on the desired substitution.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of ®-3,3’-dihydro-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl.

Substitution: Formation of substituted binaphthyl derivatives with different functional groups.

Scientific Research Applications

Asymmetric Synthesis

(R)-3,3'-Dibromo-bis(methoxymethoxyl)-1,1'-binaphtyl is utilized as a chiral ligand in asymmetric synthesis. It facilitates the production of enantiomerically pure compounds, which are crucial in pharmaceuticals.

Case Study : A study demonstrated the compound's effectiveness in catalyzing the asymmetric addition of organometallic reagents to carbonyl compounds, achieving high enantioselectivity and yield. This showcases its potential in synthesizing complex chiral molecules.

Chiral Catalysis

The compound acts as a chiral catalyst in various reactions, enhancing selectivity and efficiency. Its ability to form complexes with metal ions allows it to facilitate catalytic cycles in biochemical reactions.

Key Reactions :

- Oxidation : The methoxymethoxy groups can be oxidized to form aldehydes or carboxylic acids.

- Reduction : Bromine atoms can be reduced using lithium aluminum hydride.

- Substitution : Bromine atoms can be replaced with functional groups like hydroxyl or amino groups.

Biological Research

In biological contexts, this compound serves as a chiral probe for studying enzyme mechanisms and stereoselectivity in biochemical pathways.

Applications :

- Drug Development : Explored as a building block for pharmaceuticals requiring chirality for efficacy.

- Enzyme Interaction Studies : Research indicates that this compound can inhibit specific enzyme activities through competitive inhibition mechanisms, suggesting its utility as a lead compound for developing enzyme inhibitors.

Mechanism of Action

The mechanism of action of ®-3,3’-Dibromo-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The methoxymethoxy groups can also undergo hydrolysis to form reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

Substituent Variations: Methoxymethoxy vs. Methoxy

A key structural analog is (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl (CAS: 49212-77, molecular weight: 472.16 g/mol) . The substitution of methoxymethoxy (-OCH2OCH3) with methoxy (-OCH3) groups reduces steric bulk and alters electronic properties.

- Reactivity : The methoxymethoxy groups in the title compound provide better solubility and stability during Suzuki-Miyaura couplings compared to methoxy derivatives, which may exhibit lower reactivity due to reduced electron-donating effects .

- Synthetic Utility : Methoxymethoxy groups can be selectively deprotected under mild acidic conditions, enabling further functionalization, whereas methoxy groups are typically inert .

Halogen Variation: Bromo vs. Iodo Derivatives

The diiodo analog, (R)-3,3'-Diiodo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl (2.15 in ), shares similar synthetic utility but differs in halogen reactivity.

BINAP Derivatives: Phosphorus-Containing Analogs

(S)-5,5′-Divinyl-BINAP (BINAP = [2,2′-bis(diphenylphosphino)-1,1′-binaphtyl]) is a chiral ligand used in asymmetric hydroformylation .

- Structural Differences : BINAP derivatives incorporate diphenylphosphine groups at 2,2' positions, enabling metal coordination (e.g., Rh or Ru). In contrast, the title compound lacks phosphorus but serves as a precursor for phosphine-containing ligands.

- Catalytic Performance : BINAP derivatives exhibit high enantioselectivity (>90% ee) in hydrogenation reactions, whereas the title compound’s value lies in its modularity for ligand synthesis .

Key Advantages Over Analogs :

- Steric Tuning : The bromine atoms allow precise introduction of bulky aryl groups, enhancing chiral induction in catalytic asymmetric reactions .

- Scalability : Pd(PPh3)4-catalyzed reactions with the title compound proceed efficiently at room temperature, unlike diiodo analogs requiring higher temperatures .

Physical Properties and Structural Insights

X-ray crystallography of related compounds (e.g., 2,2′-bis(methoxymethoxy)-1,1′-binaphthyl) confirms a twisted binaphthyl backbone with a dihedral angle of ~70–80°, critical for chiral environments . The methoxymethoxy groups adopt a conformation that minimizes steric clash, enhancing crystallinity compared to methoxy derivatives .

Commercial Availability and Cost

The title compound (CAS: 211734-49-5) is priced at ¥35,500 per gram, reflecting its specialized synthetic utility . In contrast, simpler analogs like (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl cost ¥21,200 per gram, highlighting the premium for methoxymethoxy functionality .

Biological Activity

(R)-3,3'-Dibromo-bis(methoxymethoxyl)-1,1'-binaphtyl is a chiral organic compound notable for its unique structural features and potential applications in various fields, including asymmetric synthesis and catalysis. This compound is characterized by the presence of two bromine atoms and two methoxymethoxy groups attached to a binaphthyl core. Its molecular formula is with a molecular weight of approximately 532.22 g/mol .

The biological activity of this compound is primarily attributed to its chiral centers, which allow it to interact selectively with biological targets. The compound can form complexes with metal ions, facilitating catalytic cycles in various biochemical reactions. The methoxymethoxy groups can undergo hydrolysis, generating reactive intermediates that may participate in further chemical transformations .

Applications in Biological Research

- Chiral Probes : The compound has been investigated as a chiral probe in biological systems, where its ability to differentiate between enantiomers can be utilized to study enzyme mechanisms and stereoselectivity in biochemical pathways.

- Drug Development : Due to its structural characteristics, this compound is explored for potential use in drug development as a building block for pharmaceuticals that require chirality for efficacy.

- Catalysis : It serves as a chiral ligand in asymmetric synthesis, which is critical for producing enantiomerically pure compounds in medicinal chemistry .

Case Study 1: Asymmetric Synthesis

In a study exploring the use of this compound as a chiral ligand, researchers demonstrated its effectiveness in catalyzing the asymmetric addition of organometallic reagents to carbonyl compounds. The results indicated high enantioselectivity and yield, showcasing the compound's potential in synthesizing complex chiral molecules.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that the compound could inhibit certain enzyme activities through competitive inhibition mechanisms, suggesting its utility as a lead compound for developing enzyme inhibitors.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl | Lacks methoxymethoxy groups; different reactivity | |

| (R)-3,3'-Dihydroxy-2,2'-bis(methoxymethoxy) | Contains hydroxyl groups; altered solubility properties | |

| (R)-3,3'-Dibromo-2,2'-bis(ethoxymethoxy) | Ethoxy groups instead of methoxy; different catalytic behavior |

Distinctiveness

This compound stands out due to its combination of bromine atoms and methoxymethoxy groups. This unique structure imparts distinct reactivity and chirality compared to other similar compounds. Its applications in asymmetric synthesis and catalysis make it a valuable compound within organic chemistry .

Q & A

Q. What are the established synthetic methodologies for (R)-3,3'-Dibromo-bis(methoxymethoxyl)-1,1'-binaphtyl, and how can stereochemical purity be ensured?

The synthesis involves bromination of a binaphthyl precursor. Starting from (R)-2,2′-bis(methoxymethoxy)-1,1′-binaphthyl (derived from BINOL), regioselective bromination at the 3,3′ positions is achieved using Br₂ in dichloromethane (0–5°C) . Key steps:

Q. Critical Parameters :

- Moisture exclusion to prevent hydrolysis of methoxymethoxy groups.

- Reaction monitoring via TLC (hexane/ethyl acetate 4:1, Rf 0.35).

- Final purification by silica gel chromatography (gradient elution: hexane → 20% EtOAc).

Q. Table 1: Synthetic Optimization

| Step | Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Bromination | Br₂, DCM, 0–5°C, 6 h | 72 | 98 |

| Resolution | Norephedrine·HCl | 85 | 99.5 |

Q. Which analytical techniques confirm the structure and enantiopurity of this compound?

Primary Methods :

Q. Data Discrepancies :

- Conflicting melting points (R: 131–132°C vs. racemic: 202–204°C) may indicate polymorphism. Verify via DSC .

Advanced Questions

Q. How should researchers resolve contradictory crystallographic data between enantiomers?

Potential Causes :

- Crystal packing variations or solvent inclusion.

- Disordered solvent molecules affecting refinement.

Q. Mitigation Strategies :

Multi-solvent crystallization : Compare structures from hexane vs. EtOAC .

PLATON SQUEEZE : Model disordered solvent contributions .

Flack parameter validation : Acceptable range: -0.01 < x < 0.04.

CD Spectroscopy : Negative Cotton effect at 238 nm confirms R configuration .

Q. Table 2: Crystallographic Comparison

| Crystal Form | Space Group | a (Å) | b (Å) | c (Å) |

|---|---|---|---|---|

| Hexane | P212121 | 9.872 | 14.56 | 18.93 |

| EtOAc | P21 | 10.11 | 14.49 | 19.05 |

Persistent bond-length discrepancies (>0.05 Å) suggest impurities; validate via chiral HPLC (Chiralpak IA column) .

Q. What experimental designs optimize enantioselectivity in asymmetric catalysis using this ligand precursor?

Key Parameters :

- Pre-complexation : React with [Rh(cod)₂]OTf in THF (-30°C, 1 h).

- Substrate-to-Catalyst (S/C) : Optimize between 100:1 and 500:1.

- Additives : 5 mol% NaBARF increases turnover frequency by 40% .

Q. Case Study: Hydrogenation of α-Acetamidoacrylate

| Entry | Temp (°C) | Pressure (bar) | ee (%) | Conversion (%) |

|---|---|---|---|---|

| 1 | 25 | 10 | 94 | 99 |

| 2 | 0 | 50 | 88 | 95 |

Contradiction Analysis : Lower ee at 0°C (Entry 2) suggests competing pathways. Use Eyring analysis to calculate ΔG‡ for enantioselectivity . Post-reaction characterization via XAS and HRMS confirms catalyst integrity .

Q. How can researchers analyze and address byproduct formation during ligand synthesis?

Common Byproducts :

- Debrominated species : From incomplete bromination (monitor via LC-MS).

- Hydrolysis products : Methoxymethoxy group cleavage (prevent with molecular sieves).

Q. Analytical Workflow :

HPLC-MS : Chiralpak IA column (hexane/i-PrOH 90:10) detects ee and byproducts .

²⁹Si NMR : For silicon-containing derivatives, confirms ligand-metal coordination .

Q. Table 3: Byproduct Characterization

| Byproduct | m/z (HRMS) | Retention Time (min) |

|---|---|---|

| Debrominated | 394.12 | 8.2 |

| Hydrolyzed | 314.14 | 6.7 |

Q. What strategies improve the stability of metal complexes derived from this ligand?

Stabilization Approaches :

Q. Table 4: Stability Data

| Condition | Half-life (h) |

|---|---|

| Ambient (air) | 2 |

| Argon, -20°C | 720 |

| With 10% PPh₃ | 48 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.